3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- is a complex organic compound characterized by its quinoline core structure, which features a cyano group and various alkoxy substituents. This compound, with the CAS number 24030-84-0, is classified under heterocyclic compounds and is notable for its potential biological activity and applications in medicinal chemistry.
3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- falls under the category of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- typically involves several steps:
The specific reaction conditions (temperature, solvent systems, catalysts) would vary based on the chosen synthetic route but typically require careful optimization to achieve high yields and purity.
The molecular structure of 3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- can be represented as follows:
This structure indicates a complex arrangement with multiple functional groups that contribute to its chemical properties.
Key structural data includes:
3-Quinolinecarbonitrile can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions can yield various derivatives with potential biological activities .
The mechanism of action for 3-Quinolinecarbonitrile involves its interaction with biological targets such as enzymes or receptors:
Data on specific interactions would require further biochemical studies to elucidate the exact pathways involved.
The physical properties of 3-Quinolinecarbonitrile include:
Chemical properties include:
Relevant data on stability and reactivity profiles are essential for understanding its safe handling and application in research.
3-Quinolinecarbonitrile has several scientific uses, particularly in medicinal chemistry:
The construction of the 3-quinolinecarbonitrile core relies on sequential cyclization and functionalization reactions. The Gould-Jacobs reaction is a predominant method, involving condensation of aniline derivatives with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the 4-hydroxyquinoline backbone. Subsequent chlorination at the C3 position using phosphorus oxychloride (POCl₃) provides the key 3-chloro intermediate, enabling nucleophilic substitution for nitrile group installation. Alternative routes employ Doebner-type reactions or transition-metal-catalyzed cyclizations, though these require stringent temperature control (140–160°C) to minimize decarboxylation byproducts. Yield optimization hinges on solvent selection (e.g., diphenyl ether for high-boiling systems) and catalyst modulation, with titanium tetrachloride shown to enhance cyclization efficiency by 15–20% [1] [4].
The C6 and C7 alkoxy motifs are installed via Williamson ether synthesis or nucleophilic aromatic substitution (SNAr). For the C6 decyloxy chain, the quinoline scaffold’s C6 hydroxyl group is deprotonated with potassium carbonate and reacted with decyl bromide in anhydrous acetone (60°C, 12h), achieving yields >85%. The C7 ethoxy group requires regioselective protection due to steric constraints:
Table 1: Etherification Reaction Optimization
Position | Reagent | Solvent | Temperature | Yield | Key Challenge |
---|---|---|---|---|---|
C6 | Decyl Br, K₂CO₃ | Acetone | 60°C | 85–90% | Competing O-alkylation at C4 |
C7 | NaOEt, CuI | DMF | 80°C | 75–80% | Regioselectivity vs. C5/C8 sites |
The C3-carbonitrile group is pivotal for kinase binding affinity. Two primary methods are employed:
The 4-hydroxy group necessitates protection during cyanation to prevent nucleophilic attack. Acetylation (acetic anhydride/pyridine) is preferred over benzoylation due to easier deprotection (K₂CO₃/MeOH).
This compound serves as a versatile synthon for Src/Abl kinase inhibitors. Critical derivatization sites include:
Table 2: Tyrosine Kinase Inhibitor Intermediate Characteristics
Intermediate | Role in TKI Synthesis | Structural Modification |
---|---|---|
6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarbonitrile | Core scaffold | None (direct precursor) |
4-Chloro-6-(decyloxy)-7-ethoxy-3-quinolinecarbonitrile | Aniline coupling partner | Cl enables nucleophilic substitution |
SKI-606 (Bosutinib) analog | Clinical TKI candidate | 4-(2,4-dichloro-5-methoxyanilino) substituent |
Bosutinib’s preclinical synthesis employs this compound via regioselective anilination at C4, demonstrating the scaffold’s adaptability for optimizing kinase selectivity. The decyloxy chain enhances cell membrane permeability, while the ethoxy group sterically blocks off-target kinase binding [5] [6].
Appendix: Compound Nomenclature
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5